TG2-IN-3h

Description

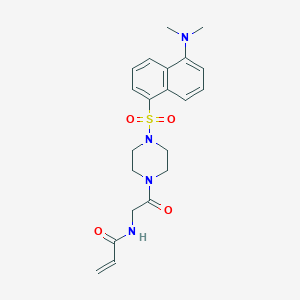

Structure

3D Structure

Properties

Molecular Formula |

C21H26N4O4S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

N-[2-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide |

InChI |

InChI=1S/C21H26N4O4S/c1-4-20(26)22-15-21(27)24-11-13-25(14-12-24)30(28,29)19-10-6-7-16-17(19)8-5-9-18(16)23(2)3/h4-10H,1,11-15H2,2-3H3,(H,22,26) |

InChI Key |

PBRTXVPCMZIRCX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C(=O)CNC(=O)C=C |

Origin of Product |

United States |

Tg2 in 3h: a Selective Molecular Probe and Potential Therapeutic Agent

Identification and Classification of TG2-IN-3h

This compound has been identified as a compound of interest in the study of transglutaminase 2.

Recognition as a Selective Transglutaminase 2 Inhibitor

This compound is recognized as a highly selective and potent inhibitor of tissue transglutaminase (TG2) bioscience.co.uk. The development of selective inhibitors for TG2 is important to avoid undesired off-target effects that could arise from inhibiting other transglutaminase isoforms like TG1, TG3, or Factor XIIIa acs.orgnih.govcardiff.ac.uk. While some inhibitors have shown significant cross-reactivity with TG1, this compound is characterized by its high selectivity for TG2 acs.orgnih.govbioscience.co.uknih.gov.

Characterization as an Irreversible TG2 Inhibitor

This compound is characterized as an irreversible inhibitor of TG2 mdpi.comacs.orgbioscience.co.uknih.gov. Irreversible inhibitors typically form a stable covalent bond with a residue in the enzyme's active site, often the catalytic cysteine residue in the case of transglutaminases mdpi.comacs.orgnih.govresearchgate.net. This irreversible binding leads to sustained inhibition of enzymatic activity. Irreversible inhibitors are considered promising for the development of targeted TG2 therapies mdpi.com.

Molecular Mechanism of Action of this compound

The mechanism by which this compound exerts its effects involves direct interaction with the TG2 enzyme.

Direct Inhibition of TG2 Enzymatic Activity

The primary mechanism of action of this compound is the direct inhibition of TG2 enzymatic activity mdpi.comacs.orgbioscience.co.uknih.gov. TG2 catalyzes the transamidation reaction, forming isopeptide bonds between glutamine and lysine (B10760008) residues, and can also deamidate glutamine residues nih.govacs.orgnih.gov. By acting as an irreversible inhibitor, this compound is designed to block this catalytic function, likely through covalent modification of the active site mdpi.comacs.orgnih.govresearchgate.net. This inhibition of transamidating activity is believed to be crucial for modulating the roles of TG2 in various cellular and extracellular processes nih.govresearchgate.netaston.ac.uk.

Specificity Profile and Off-Target Considerations

The specificity profile of a TG2 inhibitor is a critical factor in determining its utility as a research tool and its potential as a therapeutic agent acs.orgnih.govcardiff.ac.uk. High selectivity for TG2 over other transglutaminase family members (TG1, TG3, FXIIIa, etc.) is desired to minimize off-target effects acs.orgnih.govcardiff.ac.uk. This compound is reported to be a highly selective inhibitor bioscience.co.uk. Cross-reactivity with other transglutaminases, such as the equipotency of some inhibitors like ERW1041E towards both TG1 and TG2, highlights the importance of thorough specificity profiling acs.orgnih.govnih.gov. Inhibiting other transglutaminases could lead to undesirable effects, for example, affecting blood clot formation (Factor XIIIa) or skin barrier function (TG1) nih.govcardiff.ac.uk.

Impact on TG2 Conformational Dynamics

Specific detailed information on the impact of this compound on the conformational dynamics of TG2 was not found in the consulted sources.

Stabilization of TG2 Open Conformation

Specific detailed information on the stabilization of the TG2 open conformation by this compound was not found in the consulted sources.

Abolition of TG2 Guanosine (B1672433) Triphosphate (GTP) Binding

Specific detailed information on the abolition of TG2 GTP binding by this compound was not found in the consulted sources.

Cellular and Molecular Effects of Tg2 in 3h in Disease Models Preclinical Research

Investigations in Oncological Models

Preclinical studies utilizing various cancer cell lines and animal models have begun to elucidate the mechanisms through which inhibition of TG2 by compounds like TG2-IN-3h exerts its anti-tumor effects. TG2 is a multifunctional enzyme frequently overexpressed in a wide range of cancers, including breast, ovarian, pancreatic, and lung cancer, where its elevated levels often correlate with poor prognosis and resistance to therapy. nih.govnih.govresearchgate.net By irreversibly binding to TG2, this compound effectively neutralizes its enzymatic and scaffolding functions, leading to a cascade of downstream effects that counteract the malignant phenotype. ximbio.com

A primary focus of preclinical research has been the effect of TG2 inhibition on the fundamental processes of cancer cell growth and survival.

Inhibition of TG2 has demonstrated a marked ability to slow tumor progression in xenograft models. For instance, treatment with the TG2 inhibitor GK921 almost completely halted tumor growth in preclinical models of renal cell carcinoma. medchemexpress.com Similarly, in mesothelioma xenograft models, treatment with the irreversible inhibitor NC9 significantly suppressed tumor growth. nih.gov The loss of TG2 in these models was also associated with a doubled time to initial tumor appearance. nih.gov Studies in pancreatic cancer also showed that the TG2 inhibitor GK921 could synergistically inhibit tumor cell viability and proliferation both in vitro and in vivo when combined with cisplatin. nih.gov These findings suggest that inhibiting TG2 function with compounds like this compound can effectively attenuate tumor expansion across different cancer types.

This compound influences the delicate balance between cell survival and programmed cell death, or apoptosis. In several cancer cell lines, the inhibition of TG2 leads to an increase in apoptosis. nih.gov For example, in renal cell carcinoma cells, downregulation of TG2 was found to stabilize the tumor suppressor protein p53, leading to a significant increase in apoptosis. researchgate.net The inhibitor GK921 was shown to rescue p53 levels, resulting in a concentration-dependent increase in cleaved poly(ADP-ribose) polymerase (c-PARP), a key marker of apoptosis. medchemexpress.comnih.gov This suggests that TG2 normally facilitates cancer cell survival by promoting the degradation of p53. researchgate.netresearchgate.net By blocking this function, this compound can reactivate apoptotic pathways, leading to the death of cancer cells.

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. nih.gov Research indicates that TG2 plays a significant role in these processes, and its inhibition can substantially impair them. nih.govnih.gov Treatment with TG2 inhibitors or the genetic knockdown of TG2 has been shown to reduce cancer cell migration and invasion in various models, including lung, breast, and epidermal squamous cell carcinoma. nih.govnih.govaacrjournals.orgnih.gov For instance, in lung cancer cells, TG2 overexpression enhances migration and invasion, effects that are diminished when TG2 expression is lowered. nih.govingentaconnect.com Interestingly, this effect is often independent of TG2's transamidase activity, pointing to the importance of its scaffolding and signaling functions in promoting cell motility. nih.gov Inhibition of TG2 has been observed to suppress the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix and facilitating invasion. nih.govnih.gov

| Cancer Model | Effect of TG2 Inhibition | Associated Molecular Changes | Reference |

|---|---|---|---|

| Lung Cancer (CL1-0/CL1-5 cells) | Reduced cell migration and invasion | Suppression of Rac activity | nih.govingentaconnect.com |

| Epidermal Squamous Cell Carcinoma | Reduced cell migration and invasion | Reduced EMT marker expression | aacrjournals.orgnih.gov |

| Breast Cancer | Blocked S100A4-accelerated cell migration | Inhibition of syndecan-4 and α5β1 integrin co-signaling | nih.gov |

| A431 Tumor Cells | Suppressed cell motility | Reduced Snail and MMP-9 expression | nih.gov |

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, such as increased motility and invasiveness, which is a key driver of metastasis. nih.govescholarship.org TG2 is a critical mediator of EMT in various cancers. nih.govplos.org Inhibition of TG2 with compounds like this compound can reverse or suppress this process. For example, treatment with the irreversible inhibitor NC9 in breast cancer cells abrogated doxorubicin-induced EMT and cell movement by disrupting the interaction between TG2 and the mesenchymal marker vimentin. frontiersin.org In epidermal cancer stem cells, TG2 knockdown or inhibition leads to a marked reduction in the expression of EMT-associated transcription factors like Snail, Slug, and Twist, and mesenchymal proteins such as N-cadherin and vimentin. nih.gov Concurrently, the expression of the epithelial marker E-cadherin is increased. nih.gov Studies in pancreatic cancer cells also show that the inhibitor GK921 inhibits EMT, which contributes to making the cells more sensitive to chemotherapy. nih.gov

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and metastasis. aacrjournals.org TG2 is highly expressed in CSCs and is crucial for maintaining their survival and stem-like properties. nih.govnih.govnih.govacs.org Inhibition of TG2 presents a promising strategy for targeting this resilient cell population. Treatment with TG2 inhibitors like NC9 has been shown to reduce spheroid formation—a key characteristic of CSCs in vitro—as well as migration and invasion in epidermal and mesothelioma CSCs. nih.gov In glioma CSCs, TG2 inhibition was found to interfere with radiation-induced mesenchymal transdifferentiation, a process that supports therapy resistance. researchgate.net Furthermore, TG2 expression is linked to the maintenance of CSC markers such as CD44. nih.govnih.gov By disrupting TG2 function, this compound can diminish the CSC phenotype, thereby potentially reducing tumor recurrence and therapeutic resistance. plos.org

| Cancer Model | Effect of TG2 Inhibition | Associated Molecular Changes | Reference |

|---|---|---|---|

| Epidermal Squamous Cell Carcinoma | Reduced spheroid formation, survival, migration, invasion | Activation of apoptosis, reduced EMT markers | nih.gov |

| Mesothelioma | Reduced spheroid formation, invasion, migration | Enhanced apoptosis, reduced stemness markers | nih.gov |

| Glioblastoma | Interfered with mesenchymal transdifferentiation | Reversal of therapy resistance phenotype | researchgate.net |

| Mammary Epithelial Cells | Reduced CD44+/CD24-/low cell population | Suppression of EMT-induced stem cell-like phenotype | plos.org |

Disruption of Extracellular Matrix (ECM) Remodeling in the Tumor Microenvironment

General Role of TG2: Transglutaminase 2 is known to play a critical role in ECM remodeling by cross-linking proteins such as collagen and fibronectin, which increases matrix stiffness and stability. This process is implicated in creating a tumor microenvironment that promotes cancer progression and fibrosis.

This compound: There is no specific data available from the search results detailing the effects of this compound on ECM remodeling in the tumor microenvironment. While as a potent TG2 inhibitor it would be expected to interfere with these processes, specific studies demonstrating this effect for this compound are not available.

Impact on Oncogenic Signaling Pathways

There is no specific information in the search results detailing the impact of This compound on the following oncogenic signaling pathways:

Hippo/YAP1 Signaling Axis Modulation

While TG2 is known to be a significant modulator of these pathways, and various other TG2 inhibitors have been studied in these contexts, the specific actions and research findings related to this compound are absent from the available literature.

Due to this lack of specific data, creating the requested article with the required level of detail and scientific accuracy for the compound this compound is not possible at this time.

Cytokine Modulation (e.g., Interleukin-6)

Detailed preclinical studies specifically investigating the modulation of cytokines, such as Interleukin-6 (IL-6), by this compound are not described in the currently available research. The relationship between TG2 inhibition and cytokine activity is a recognized component of its mechanism of action; however, specific outcomes attributed to this compound in this context have not been documented in the reviewed literature.

Studies in Fibrotic Disease Models

This compound has been more extensively studied in the context of fibrotic diseases, where it has demonstrated notable efficacy in mitigating the pathological hallmarks of these conditions.

Reduction of Fibrotic Responses

This compound has been shown to be effective in reducing fibrotic responses in multiple preclinical models. The inhibition of TG2 is considered a promising strategy for targeting diseases characterized by excessive extracellular matrix (ECM) deposition and tissue scarring. physiology.org Studies have demonstrated that this compound can reduce the transition of fibroblasts into myofibroblasts, a key event in the progression of fibrosis. nih.gov By preventing the activation of transforming growth factor-β1 (TGF-β1), this compound helps to reverse the myofibroblast phenotype and inhibit excessive matrix protein deposition. nih.gov

Attenuation of Collagen and Fibronectin Deposition

A primary mechanism through which this compound exerts its anti-fibrotic effects is by inhibiting the deposition of key ECM proteins, namely collagen and fibronectin.

In a mouse model of hypertensive nephrosclerosis, treatment with this compound resulted in a significant reduction of collagen deposition throughout the kidney. nih.gov Specifically, a reduction of approximately 40% was observed in all regions of the kidney, with a more pronounced decrease of around 45% in the areas surrounding blood vessels. nih.gov In a separate model of acute myocardial infarction, this compound treatment also led to a significant reduction in collagen deposition as measured by Sirius red staining. nih.govnih.gov

Furthermore, in vitro studies using NIH3T3 cells have shown that this compound treatment leads to a dramatic reduction in the deposition of fibronectin into the ECM. This is achieved by blocking the translocation of the TG2 enzyme to the extracellular space. nih.gov In human cardiofibroblasts, inhibition of TG2 by 1-155 led to a significant reduction in the amount of collagen I deposited following treatment with the pro-fibrotic cytokine TGFβ1. nih.gov

| Disease Model | Tissue/Organ | Observed Reduction in Collagen Deposition | Reference |

|---|---|---|---|

| Hypertensive Nephrosclerosis (Angiotensin II-induced) | Kidney (general) | ~40% | nih.gov |

| Hypertensive Nephrosclerosis (Angiotensin II-induced) | Kidney (perivascular) | ~45% | nih.gov |

| Acute Myocardial Infarction | Heart | Significant Reduction | nih.govnih.gov |

| Pulmonary Fibrosis (Bleomycin-induced) | Lungs | Significant Inhibition | nih.govaston.ac.uk |

Modulation of Extracellular Matrix Stiffness

While not directly measured in studies involving this compound, the modulation of ECM stiffness is a direct consequence of the inhibitor's mechanism of action. TG2 catalyzes the formation of covalent cross-links between ECM proteins like collagen, which increases the mechanical stiffness of the tissue and promotes a fibrotic environment. researchgate.net By significantly reducing collagen deposition and inhibiting the cross-linking activity of TG2, this compound is understood to attenuate the pathological stiffening of the ECM that drives fibrosis progression. physiology.orgnih.govresearchgate.net

Effects in Specific Organ Fibrosis Models (e.g., Hypertensive Nephropathy, Cardiac Fibrosis)

This compound has demonstrated efficacy in clinically relevant models of organ-specific fibrosis.

Hypertensive Nephropathy: In a mouse model of angiotensin II-induced hypertensive nephrosclerosis, a condition mimicking hypertensive nephropathy, this compound treatment led to a substantial decrease in kidney scarring. nih.gov This was evidenced by the significant reduction in collagen deposition in the kidney tissue, indicating a protective effect against the progression of renal fibrosis. nih.gov

Cardiac Fibrosis: The therapeutic potential of this compound has been clearly demonstrated in two different in vivo models of cardiac fibrosis. nih.govnih.gov

Angiotensin II Infusion Model (Pressure Overload): In this model of progressively induced interstitial fibrosis, treatment with this compound significantly reduced collagen deposition. nih.gov

Acute Myocardial Infarction (AMI) Model: In this model of focal fibrosis, this compound treatment yielded a remarkable reduction in infarct size by over 50%. nih.govnih.govresearchgate.net It also reduced post-infarct remodeling and the levels of TG2-mediated protein crosslinks. nih.govnih.gov These findings suggest that this compound allows for sufficient matrix deposition to prevent cardiac rupture while attenuating the excessive fibrotic response. nih.gov

| Organ Fibrosis Model | Key Findings | Reference |

|---|---|---|

| Hypertensive Nephropathy (Nephrosclerosis) | Significantly reduced collagen deposition (~40-45%) and kidney scarring. | nih.gov |

| Cardiac Fibrosis (AMI) | Reduced infarct size by over 50%; reduced post-infarct remodeling and collagen deposition. | nih.govnih.govresearchgate.net |

| Cardiac Fibrosis (Angiotensin II) | Significantly reduced interstitial collagen deposition. | nih.gov |

Research in Neurological and Immune System Disorders

Preclinical research has begun to elucidate the multifaceted role of Transglutaminase 2 (TG2) in the pathogenesis of various neurological and immune-mediated disorders. As a potent and selective inhibitor of TG2, this compound is under investigation for its potential therapeutic effects in these disease contexts. While direct preclinical studies on this compound are emerging, a substantial body of evidence from studies on other TG2 inhibitors provides a strong rationale for its investigation. This research collectively suggests that inhibition of TG2 can modulate key pathological processes, including neuroinflammation and immune cell function.

Investigational Use in Neurological Disease Models

The dysregulation of TG2 has been implicated in a range of neurological conditions, including neurodegenerative diseases and multiple sclerosis (MS). nih.govtgtherapeutics.com In preclinical models of these disorders, the inhibition of TG2 has shown promising neuroprotective effects.

In animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), TG2 expression is elevated in the central nervous system (CNS). nih.govmiami.edu Pharmacological inhibition of TG2 with various compounds has been demonstrated to ameliorate disease severity. For instance, treatment with the TG2 inhibitor ERW1041E led to a significant reduction in motor symptoms in a mouse EAE model. nih.govnih.gov Similarly, the TG2 inhibitor cysteamine (B1669678) also mitigated disease severity in wild-type mice with EAE. nih.gov These beneficial effects are thought to be mediated, at least in part, by reducing the infiltration of immune cells into the CNS, a hallmark of MS pathology. nih.gov Studies have shown that TG2 contributes to the adhesion and migration of monocytes, and its inhibition can diminish their entry into the central nervous system. nih.govnih.gov

Furthermore, TG2 activity is linked to neuronal cell death pathways initiated by oxidative stress. nih.gov In models of stroke and in vitro neuronal cultures subjected to oxidative stress, the expression of both TG1 and TG2 is significantly increased. nih.gov While the deletion of the TG2 gene alone is not sufficient to protect neurons from oxidative death, the use of broad-spectrum transglutaminase inhibitors that target both TG1 and TG2 has demonstrated significant neuroprotection. nih.gov These inhibitors were effective even when administered after the onset of the death-inducing stimulus, suggesting a role for transglutaminases downstream of pathological signaling cascades, such as the ERK activation pathway. nih.gov

The table below summarizes key findings from preclinical studies using TG2 inhibitors in neurological disease models.

| Disease Model | TG2 Inhibitor Used | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | ERW1041E | Reduced motor symptom severity. | nih.govnih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) | Cysteamine | Ameliorated disease severity. | nih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) | BJJF078 | No significant reduction in motor symptoms. | nih.gov |

| Stroke/Oxidative Stress (in vitro) | Various inhibitors | Protected neurons from oxidative stress-induced death. Inhibited increases in neuronal transamidating activity. | nih.gov |

Role in Immune System Modulation

The role of TG2 extends beyond the nervous system to the intricate workings of the immune response. Preclinical studies have highlighted TG2 as a significant modulator of immune cell function, particularly T cells.

In the context of EAE, the pathogenic effects of TG2 are linked to its positive regulation of encephalitogenic T cell differentiation. nih.gov Mice lacking TG2 exhibited decreased disease severity, which was associated with reduced infiltration of cytokine-producing CD4+ T cells into the spinal cord. nih.gov Specifically, the differentiation of T cells into pro-inflammatory IL-17- and IFN-γ-producing cells was diminished in the absence of TG2. nih.gov Adoptive transfer experiments further confirmed that the pathogenic effects of TG2 on CD4+ T cell differentiation and disease progression are due to both T cell-intrinsic and extrinsic mechanisms. nih.gov

Pharmacological inhibition of TG2 has been shown to prevent T cell activation. In ex vivo studies using intestinal biopsies from celiac disease patients, the TG2 inhibitor L682777 effectively prevented T cell activation induced by gluten peptides. nih.gov Celiac disease is an immune-mediated disorder where TG2-mediated deamidation of gluten peptides is a critical step in triggering the inflammatory T cell response. nih.gov

The table below details the effects of TG2 inhibition on various immune parameters in preclinical models.

| Immune Parameter | Model System | Effect of TG2 Inhibition/Deficiency | Reference |

| Encephalitogenic T cell differentiation | Experimental Autoimmune Encephalomyelitis (EAE) | Decreased differentiation into IL-17- and IFN-γ-producing cells. | nih.gov |

| CD4+ T cell infiltration into CNS | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced infiltration of cytokine-producing CD4+ T cells. | nih.gov |

| T cell activation | Celiac disease intestinal biopsies (ex vivo) | Prevented T cell activation induced by non-deamidated gluten peptides. | nih.gov |

| Monocyte migration | In vitro / Rat EAE model | Diminished monocyte migration. | nih.gov |

Collectively, these preclinical findings underscore the therapeutic potential of targeting TG2 in neurological and immune system disorders. As a specific inhibitor of this enzyme, this compound is positioned as a valuable tool for further investigation into the precise mechanisms of TG2 in these diseases and as a potential candidate for future therapeutic development.

Molecular Interaction Studies and Enzyme Kinetics of Tg2 in 3h with Tg2

Substrate Binding Site Interactions

TG2-IN-3h is designed as a targeted covalent inhibitor that interacts with the active site of the enzyme. The catalytic activity of TG2 relies on a catalytic triad (B1167595) of amino acid residues: Cysteine-277 (Cys277), Histidine-335 (His335), and Aspartate-358 (Asp358) nih.gov.

Experimental evidence confirms that this compound covalently modifies the active site of TG2 by targeting the Cys277 residue aston.ac.uk. Studies using a Cys277Ser mutant of TG2, where the active site cysteine is replaced with a serine, showed no labeling by a related fluorescent inhibitor (1h ), confirming the specific covalent interaction with Cys277 aston.ac.uk. This alkylation of the active site cysteine is the mechanism by which these inhibitors irreversibly inactivate the enzyme nih.gov.

Allosteric Modulation and Conformational Effects

TG2 is a conformationally dynamic enzyme that can switch between an "open," active state and a "closed," inactive state. The binding of calcium ions (Ca2+) promotes the open conformation, which is necessary for its transamidase activity, while guanosine (B1672433) triphosphate (GTP) binding favors the closed conformation, inhibiting its enzymatic function nih.govnih.gov.

This compound has been shown to lock the enzyme in its open, Ca2+-bound conformation aston.ac.uk. This is a significant finding, as it implies that by covalently modifying the active site, the inhibitor not only blocks the catalytic activity but also prevents the enzyme from adopting its closed, GTP-bound state. This effectively abrogates both the transamidase and the G-protein signaling functions of TG2 nih.gov. Native PAGE experiments with TG2 pre-treated with either Ca2+ or GTP before incubation with this compound confirmed that the inhibitor interacts only with the open conformation of the enzyme aston.ac.uk.

Comparison with Other TG2 Inhibitors

This compound belongs to a class of peptidomimetic irreversible inhibitors. The study that describes this compound also synthesized and characterized a series of related compounds, allowing for a comparative analysis aston.ac.uk.

| Compound | Type | Key Features |

| This compound | Fluorescent irreversible inhibitor | Targets Cys277, locks TG2 in an open conformation, used as a probe for enzyme activity and conformation. aston.ac.uk |

| 1h | Fluorescent irreversible inhibitor | Similar to 3h, with determined kinetic parameters (Ki = 57 µM, kinact = 0.337 min-1). aston.ac.uk |

| 3e | Non-fluorescent irreversible inhibitor | Highly potent with an IC50 in the nanomolar range (0.125 µM). aston.ac.uk |

| 6n, 6o | Halomethylketone-based inhibitors | Highly reactive and show higher toxicity compared to other analogs. aston.ac.uk |

| 2e | Vinylsulfonamide-based inhibitor | Shows a different toxicity profile compared to the acrylamide-based analog 3e. aston.ac.uk |

| ITP-79 | Allosteric modulator | Modulates TG2 binding to fibronectin and is suggested to have an allosteric mechanism. acs.org |

| PX-12 | Oxidative inhibitor | More effective than competitive inhibitors in in vitro studies. nih.gov |

| ERW1041 | Competitive inhibitor | Reduces TG2 activity at micromolar concentrations. nih.gov |

This comparative data highlights the structure-activity relationships within this series of inhibitors and provides a basis for the rational design of future TG2-targeted therapeutics. The fluorescent properties of this compound and 1h make them particularly useful as chemical probes to study the localization and conformational state of TG2 in cellular environments aston.ac.uk.

Competitive Amine Inhibitors

Competitive amine inhibitors represent a class of compounds that hinder the transamidation activity of TG2 by competing with its natural amine substrates, such as the lysine (B10760008) residues in proteins. nih.gov These inhibitors are typically characterized by a primary amine group. nih.gov In the presence of these inhibitors, TG2 remains catalytically active; however, the enzyme predominantly incorporates the competitive inhibitor onto its glutamine substrates instead of forming isopeptide bonds between proteins. nih.gov

A widely used example of a competitive amine inhibitor is monodansylcadaverine . This compound not only acts as an inhibitor but also as a fluorescent probe due to its dansyl group, allowing for the visualization of TG2 activity. While specific kinetic constants for its inhibitory activity are not always reported in the context of competitive inhibition, its utility in cellular assays to probe TG2 function is well-documented. For instance, treatment of cells with monodansylcadaverine has been shown to reduce TG2-mediated processes. nih.gov

Another important compound in this category is cystamine . Cystamine is a disulfide that can be reduced to its active form, cysteamine (B1669678), which then acts as a competitive amine inhibitor of TG2. nih.gov However, cystamine's interaction with TG2 is complex, as it has also been reported to act as an irreversible inhibitor through a different mechanism involving the formation of disulfide bonds with the enzyme. nih.govnih.gov As a competitive inhibitor, its reduced form competes with lysine substrates for the active site. nih.gov

Examples of Competitive Amine Inhibitors of TG2

| Compound | Mechanism of Action |

|---|---|

| Monodansylcadaverine | Competes with natural amine substrates for the TG2 active site. nih.gov |

| Cystamine (reduced form) | Competes with natural amine substrates for the TG2 active site. nih.gov |

Other Irreversible TG2 Inhibitors

Besides this compound, a variety of other irreversible inhibitors of TG2 have been developed. These compounds typically contain a reactive functional group, often referred to as a "warhead," that forms a covalent bond with the active site cysteine (Cys277) of TG2. nih.gov This covalent modification leads to the permanent inactivation of the enzyme. nih.gov

A prominent class of irreversible TG2 inhibitors is based on a peptidomimetic scaffold that mimics the enzyme's natural substrates. These inhibitors often incorporate an electrophilic "warhead" such as an acrylamide (B121943) or a vinylsulfonamide group. rsc.org The peptide-like portion of the inhibitor directs it to the active site of TG2, where the warhead can then react with the Cys277 residue. The efficiency of these inhibitors can be finely tuned by modifying the peptide backbone and the nature of the warhead. nih.gov

For example, a series of inhibitors based on a Cbz-Lys scaffold with an acrylamide warhead have been developed. nih.gov Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the peptide backbone and the C-terminal group can significantly impact their potency and selectivity for TG2. nih.gov Some of these inhibitors have demonstrated high efficiency, with kinact/KI values exceeding 105 M−1 min−1. nih.gov

Another well-studied class of irreversible inhibitors is the 3-halo-4,5-dihydroisoxazoles . nih.gov These compounds are also active site-directed and covalently modify the catalytic cysteine. nih.gov Their design is based on the structure of acivicin, a natural product known to inhibit several cysteine-dependent enzymes. nih.gov

Cystamine , as mentioned earlier, also exhibits irreversible inhibitory activity. This is thought to occur through an oxidative mechanism where it promotes the formation of a disulfide bond between Cys370 and Cys371, which allosterically inactivates the enzyme. nih.gov The bimolecular rate constant for this inactivation has been estimated to be 1.2 mM−1 min−1. nih.gov

Examples of Other Irreversible TG2 Inhibitors

| Compound Class/Name | Mechanism of Action | Kinetic Parameters |

|---|---|---|

| Peptidomimetic Acrylamides | Covalent modification of the active site Cys277. nih.gov | kinact/KI > 105 M−1 min−1 for potent examples. nih.gov |

| 3-Halo-4,5-dihydroisoxazoles | Covalent modification of the active site Cys277. nih.gov | N/A |

| Cystamine | Promotes disulfide bond formation between Cys370 and Cys371, leading to allosteric inactivation. nih.gov | kinh/Ki = 1.2 mM−1 min−1 nih.gov |

Based on the available information, generating a detailed article focusing solely on the chemical compound "this compound" and its application within the specified methodological approaches (Cell Viability and Proliferation, Apoptosis Induction, Cell Migration and Invasion, Spheroid Formation, Extracellular Matrix Deposition and Remodeling, Western Blotting and RT-qPCR for Protein and Gene Expression Analysis) is not fully possible with the provided search results.

While this compound is identified as a transglutaminase (TGase) inhibitor targetmol.commolnova.com, and some general information regarding its potential applications in neurological and immune system disorders, fibrosis, and certain cancers is mentioned targetmol.commolnova.comsmolecule.com, the detailed experimental findings, specific data tables, and comprehensive results from the requested in vitro cellular assays and molecular analyses specifically using this compound were not present in the search outcomes. One result indicates that this compound effectively reduces transglutaminase 2 levels in ovarian cancer cells through proteasome-dependent degradation smolecule.com, suggesting a mechanism of action, but this does not provide the detailed assay data requested.

Therefore, a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on research findings obtained with this compound cannot be constructed based on the current search results. The results discuss TG2 and various research methods related to TG2 modulation in general, but lack the specific experimental data points tied to this compound treatment necessary to fulfill the detailed requirements of each subsection in the outline.

However, based on the identification information found:

This compound is characterized as a transglutaminase inhibitor targetmol.commolnova.com. Its CAS number is listed as 1592640-75-9 targetmol.commolnova.comjkchemical.combldpharm.com. The PubChem CID associated with this compound is 73775533 smolecule.comjkchemical.com.

Methodological Approaches in Tg2 in 3h Research

In Vitro Cellular Assays

Enzymatic Activity Assays (e.g., Calcium-Dependent [3H]Putrescine Incorporation into Dimethylcasein)

Enzymatic activity assays are crucial for quantifying TG2 activity and evaluating the inhibitory potential of compounds like TG2-IN-3h. A widely used method is the calcium-dependent incorporation of [3H]putrescine into a substrate like dimethylcasein. scispace.combiologists.comnih.gov This assay measures the transamidation activity of TG2, which is dependent on the presence of calcium ions. scispace.combiologists.comnih.govbio-techne.comnovusbio.comahajournals.org

In this type of assay, cell lysates or purified TG2 enzyme are incubated with calcium, dithiothreitol (B142953) (DTT), [3H]putrescine (a primary amine donor), and dimethylcasein (a glutaminyl substrate). scispace.combiologists.comnih.govbio-techne.comnovusbio.combio-techne.com TG2 catalyzes the formation of an isopeptide bond between the glutamine residues in dimethylcasein and the [3H]putrescine. scispace.combio-techne.comnovusbio.combio-techne.com The amount of radioactivity incorporated into the dimethylcasein is then measured, typically by liquid scintillation counting, to determine the level of TG2 enzymatic activity. scispace.combiologists.comnih.gov Non-specific activity is often assessed by performing the reaction in the absence of calcium or presence of a calcium chelator like EGTA. nih.gov

Other approaches to measure TG2 activity include fluorimetric assays and solid-phase microassays, which can offer high sensitivity and specificity. bio-techne.comnovusbio.combio-techne.com For instance, some colorimetric assay kits utilize a biotinylated peptide substrate and an amine donor immobilized on a microtiter plate. bio-techne.comnovusbio.combio-techne.com In the presence of active TG2, the biotinylated peptide is incorporated into the immobilized amine substrate, and the reaction is detected using a streptavidin-enzyme conjugate. bio-techne.comnovusbio.combio-techne.com

Immunofluorescence and Electron Microscopy for Subcellular Localization

Determining the subcellular localization of TG2 is important for understanding its diverse functions, as its activity and interaction partners can vary depending on its location within the cell. nih.govresearchgate.net Immunofluorescence microscopy and electron microscopy are key techniques used for this purpose. nih.govresearchgate.netfrontiersin.organtibodies.com

Immunofluorescence microscopy uses antibodies specific to TG2, conjugated with fluorescent dyes, to visualize the distribution of the protein within fixed cells. nih.govantibodies.comresearchgate.net This technique allows for the assessment of TG2's general localization, such as in the cytoplasm, nucleus, mitochondria, endoplasmic reticulum, or at the plasma membrane. nih.govresearchgate.net Double-immunofluorescence can be used to examine the co-localization of TG2 with markers for specific organelles. nih.gov

For higher resolution and detailed ultrastructural localization, immunoelectron microscopy is employed. nih.govresearchgate.netfrontiersin.org This technique combines the specificity of antibody labeling with the high resolving power of electron microscopy. nih.govresearchgate.netfrontiersin.org Typically, antibodies labeled with electron-dense markers, such as gold particles, are used to pinpoint the exact location of TG2 within cellular compartments and structures. nih.govresearchgate.net Immuno-gold labeling, for example, has been used to demonstrate TG2 localization in the nucleus, mitochondria, and endoplasmic reticulum under physiological conditions, noting that this localization can change depending on cellular stimuli. nih.govresearchgate.net Immunoelectron microscopy provides objective data on molecular localization at the ultrastructural level. frontiersin.org

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the efficacy of TG2 inhibitors like this compound in complex biological systems and disease contexts. These models help researchers understand the effects of TG2 inhibition on disease progression and identify potential therapeutic applications.

Mouse Models of Cancer (e.g., Ovarian Cancer Xenografts)

Mouse models are widely used in cancer research to study tumor growth, metastasis, and response to therapy. Ovarian cancer xenograft models, where human ovarian cancer cells are implanted into immunocompromised mice, are particularly relevant for evaluating TG2 inhibitors due to the observed overexpression of TG2 in ovarian cancer and its association with metastasis and chemoresistance. scispace.comacs.orgsci-hub.senih.govmdpi.comgoogle.com

In these models, TG2 knockdown in ovarian cancer cells has been shown to reduce peritoneal dissemination and tumor formation in orthotopic xenograft models. nih.govmdpi.comgoogle.com This suggests that inhibiting TG2 function, potentially with compounds like this compound, could impede cancer progression. Studies in syngeneic ovarian cancer mouse models (using mouse cancer cells in immunocompetent mice) have also demonstrated that host TG2 loss can delay tumor growth and ascites accumulation, alongside increased anti-tumor immune responses. bmj.com

Animal Models of Fibrosis (e.g., Hypertensive Nephrosclerosis)

Animal models are also critical for investigating the role of TG2 in fibrotic diseases and the effects of TG2 inhibition. Fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a pathological process where TG2 is implicated due to its role in protein crosslinking. researchgate.netd-nb.inforesearchgate.netresearchgate.netresearchgate.netplos.orgnih.govnih.gov

Mouse models of hypertensive nephrosclerosis, a condition involving kidney damage due to high blood pressure, have been used to study TG2 inhibitors. researchgate.netd-nb.info In such models, inhibition of TG2 has shown a significant reduction in collagen deposition, a key feature of fibrosis. researchgate.net Other animal models of fibrosis, such as bleomycin-induced pulmonary fibrosis in mice, have demonstrated that TG2 deficiency can attenuate fibrosis and preserve lung function. researchgate.netnih.govnih.gov These findings support the potential of TG2 inhibitors in treating fibrotic conditions. Genetically mediated animal models of hypertension, like the Dahl rat and spontaneous hypertensive rat (SHR), are also utilized to investigate hypertension-related kidney damage. medscape.com

Local and Systemic Administration Modalities for Preclinical Studies

In preclinical studies using animal models, this compound and other TG2 inhibitors can be administered using different modalities to assess their efficacy and distribution. These include local and systemic administration.

Local administration involves delivering the compound directly to the affected tissue or site. For instance, in a hypertensive nephropathy model, local administration of a TG2 inhibitor by constant infusion has been reported. d-nb.info This approach can help achieve high concentrations of the inhibitor at the target site, minimizing systemic exposure.

Systemic administration, such as intravenous or intraperitoneal injection, involves delivering the compound into the bloodstream, allowing it to distribute throughout the body. Systemic delivery methods, including the use of liposomes, have been explored for delivering therapeutic agents like small interfering RNA (siRNA) targeting TG2 in cancer models. scispace.com The choice of administration modality depends on the specific disease model, the target tissue, and the pharmacokinetic properties of the inhibitor.

Computational Modeling and Docking Studies (for Inhibitor Design and Optimization)

Computational modeling and docking studies play a significant role in the research of TG2 inhibitors, including the design and optimization of compounds like this compound. These in silico approaches provide insights into the interaction between potential inhibitors and the TG2 enzyme. researchgate.netacs.orgnih.govslideshare.netresearchgate.netfrontiersin.org

Molecular docking studies predict the preferred binding orientation and affinity of a ligand (inhibitor) to a protein (TG2). researchgate.netnih.govresearchgate.netfrontiersin.org This involves simulating the interaction between the inhibitor molecule and the TG2 active site or other relevant binding sites. nih.govresearchgate.netfrontiersin.org By analyzing the predicted binding poses and energies, researchers can evaluate the potential potency and selectivity of different compounds. nih.gov

Future Directions and Research Gaps in Tg2 in 3h Studies

Elucidation of Broader TG2-IN-3h-Mediated Regulatory Networks

Future research should aim to comprehensively map the regulatory networks influenced by this compound. While TG2 is known to interact with and modulate various signaling pathways, including NF-κB, PI3K/Akt, Wnt, and IL-6/STAT3, the specific effects of this compound on these complex networks require detailed investigation. aacrjournals.orgnih.govnih.govmdpi.comresearchgate.netscispace.com Understanding how selective inhibition of TG2's transamidase activity by this compound perturbs these interconnected pathways is crucial. Studies could employ systems biology approaches, such as transcriptomics and proteomics, to identify changes in gene and protein expression profiles following this compound treatment in various cellular contexts. This would help to delineate the downstream consequences of TG2 inhibition by this compound and reveal potential off-target effects or compensatory mechanisms. Further research is needed to determine if this compound's reported activity as a PKM2 inhibitor in certain contexts influences its broader cellular effects and regulatory network modulation. sigmaaldrich.com

Exploration of Synergistic Therapeutic Strategies with this compound

Given the involvement of TG2 in drug resistance and disease progression, exploring synergistic therapeutic strategies combining this compound with other agents presents a significant future direction. Research on TG2 inhibitors in general has indicated potential synergy with chemotherapeutic drugs and inhibitors of pathways such as mTOR. aacrjournals.orgnih.govsci-hub.seresearchgate.net Specifically, TG2 inhibition has been shown to sensitize cells to agents like doxorubicin (B1662922) and mTOR inhibitors. aacrjournals.orgnih.gov Future studies should investigate if this compound, as a selective TG2 inhibitor, can enhance the efficacy of existing therapies in relevant disease models, such as cancer and fibrotic disorders. Identifying optimal drug combinations and understanding the underlying mechanisms of synergy would be critical steps towards potential clinical applications. The dual inhibitory activity of this compound on both TG2 and potentially PKM2 might offer unique opportunities for synergistic approaches targeting interconnected pathways, although this requires further validation. sigmaaldrich.com

Development of Advanced Research Tools (e.g., Positron Emission Tomography Tracers)

The development of advanced research tools based on this compound is a promising area for future investigation. Positron Emission Tomography (PET) imaging agents for TG2 activity are valuable tools for studying the enzyme's role in vivo and monitoring the effectiveness of TG2 inhibitors. d-nb.infonih.gov Research has already explored the potential of radiolabeling "compound 3h," which corresponds to this compound, for PET imaging, specifically mentioning carbon-11 (B1219553) labeling as a possibility. d-nb.infonih.gov Future efforts should focus on optimizing the radiolabeling procedures, evaluating the pharmacokinetics and biodistribution of the resulting PET tracers, and validating their ability to accurately reflect TG2 activity in various physiological and pathological conditions. Such tools would greatly facilitate non-invasive studies of TG2 biology and the in vivo assessment of this compound's target engagement.

Understanding this compound's Impact on Multifunctional TG2 Roles Beyond Transamidase Activity

TG2 is a highly versatile protein with functions extending beyond its canonical transamidase activity, including GTPase activity, scaffolding functions, and protein kinase activity. mdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netacs.orgrcsb.org While this compound is characterized as a transamidase inhibitor, its specific impact on these other functions of TG2 warrants further investigation. Structural studies have shown this compound binding to TG2 in different conformations, providing insights into its interaction with the enzyme. pnas.org However, it remains to be fully elucidated how this binding affects TG2's ability to interact with other proteins as a scaffold or influence GTP binding and hydrolysis. Future research should employ biochemical and cell biological techniques to assess the effects of this compound on TG2's non-transamidase activities and its interactions with key binding partners. This would provide a more complete picture of how this compound modulates the complex roles of TG2 in cellular physiology and disease.

Q & A

Q. What is the primary mechanism of action of TG2-IN-3h, and how does it differentiate from other transglutaminase inhibitors?

this compound selectively inhibits transglutaminase 2 (TG2) with IC₅₀ values of 41 nM (human) and 54 nM (mouse), demonstrating higher specificity compared to TG1 (IC₅₀ = 0.16 µM) . Methodologically, its selectivity can be validated via competitive enzyme assays using recombinant TG isoforms and cross-reactivity testing against related enzymes (e.g., coagulation factor XIII). Dose-response curves and kinetic analyses (e.g., Michaelis-Menten plots) should be employed to confirm inhibition mechanisms (e.g., competitive vs. non-competitive) .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy in neurological disease models?

Use neuronal cell lines (e.g., SH-SY5Y) or primary cultures exposed to TG2-activating stressors (e.g., oxidative stress). Include controls for baseline TG2 activity (untreated cells) and specificity (TG2-knockout models or co-treatment with irreversible inhibitors like NC9). Quantify inhibition via fluorometric assays (e.g., dansylcadaverine incorporation) and validate using Western blotting for cross-linked substrates (e.g., α-synuclein aggregates) . Ensure replicates (n ≥ 3) and statistical power analysis to account for variability .

Q. What are the critical parameters for optimizing this compound dosage in preclinical studies?

Conduct dose-ranging studies in animal models (e.g., murine multiple sclerosis models) starting at 1–10 mg/kg, adjusted based on pharmacokinetic profiles (plasma half-life, bioavailability). Monitor off-target effects via liver/kidney function tests and histopathology. Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure (AUC) with efficacy endpoints (e.g., reduced demyelination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different immune disease models?

Contradictions may arise from model-specific TG2 isoform expression or off-target effects. Perform transcriptomic profiling (RNA-seq) of diseased tissues to map TG2 splice variants. Use isoform-specific inhibitors (e.g., KCC009 for TG2) in parallel studies. Apply meta-analysis frameworks to harmonize data, adjusting for covariates like disease stage and genetic background .

Q. What methodologies are recommended for validating this compound’s role in modulating cross-talk between TG2 and glutaminase pathways?

Employ dual-pathway inhibition assays (this compound + glutaminase inhibitors like CB-839) in cancer cell lines. Use metabolomic profiling (LC-MS/MS) to track glutamine flux and downstream metabolites (e.g., α-ketoglutarate). Apply synergy scoring (e.g., Chou-Talalay method) to quantify additive vs. antagonistic effects. Validate findings in xenograft models with genetic TG2/glutaminase knockouts .

Q. How can researchers address reproducibility challenges in this compound’s activity assays?

Standardize protocols using certified reagents (e.g., recombinant TG2 from a single vendor) and inter-laboratory calibration. Implement blinded data analysis to reduce bias. Publish raw datasets (e.g., enzyme kinetics, dose-response curves) in open-access repositories with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What strategies are effective for integrating this compound into multi-target therapies for neurodegenerative disorders?

Use computational docking (e.g., AutoDock Vina) to predict this compound’s compatibility with co-administered drugs (e.g., β-secretase inhibitors). Validate synergies in 3D organoid models via high-content imaging (e.g., amyloid-β plaque reduction). Apply systems pharmacology models to simulate polypharmacology outcomes .

Methodological Frameworks

Q. How to design a longitudinal study assessing this compound’s long-term safety in chronic autoimmune models?

Q. What bioinformatics tools are suitable for identifying this compound’s off-target pathways?

Use Chemoproteomics (activity-based protein profiling) combined with STRING database analysis to map interactomes. Validate hits via CRISPR-Cas9 knockout screens and functional rescue experiments .

Q. How to critically assess the limitations of current this compound studies in translational research?

Apply GRADE (Grading of Recommendations Assessment, Development, and Evaluation) criteria to evaluate evidence quality. Highlight gaps such as lack of humanized models or long-term toxicity data. Propose follow-up studies using patient-derived induced pluripotent stem cells (iPSCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.